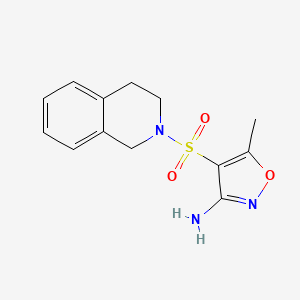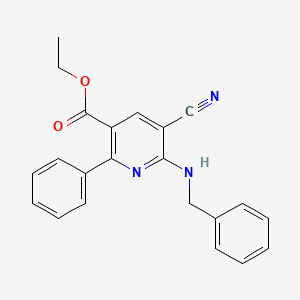
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-méthylisoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is notable for its unique structure, which includes a dihydroisoquinoline moiety, a sulfonyl group, and an isoxazole ring. These structural features make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
Target of Action
The primary target of the compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine” is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Analyse Biochimique
Biochemical Properties
The compound, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine, has been studied for its inhibitory preference for AKR1C3 over its isoform AKR1C2 . The compound interacts favorably with surrounding residues in the SP1 pocket of AKR1C3 .
Cellular Effects
The compound has shown significant anti-hyperglycemic activity in alloxan-induced diabetic rats . It has been observed to decrease the pathophysiological disturbances of diabetic syndrome .
Molecular Mechanism
The molecular mechanism of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine involves different binding modes in AKR1C3 and AKR1C2 . In AKR1C3, the compound is accommodated inside the SP1 pocket and interacts favorably with surrounding residues .
Dosage Effects in Animal Models
In animal models, specifically alloxan-induced diabetic rats, the compound has shown significant anti-hyperglycemic activity . The effects of varying dosages have not been extensively studied.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides . The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases . The isoxazole ring can be constructed through cycloaddition reactions involving nitrile oxides and alkenes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are often made to minimize the use of hazardous reagents and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
2-({[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid: Another compound with a similar structure, investigated for its pharmacological properties.
Uniqueness
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets and its potential therapeutic applications.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-12(13(14)15-19-9)20(17,18)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-8H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWYGHWKDXHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide](/img/new.no-structure.jpg)

![2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2432868.png)
![Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2432870.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole](/img/structure/B2432873.png)
![(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide](/img/structure/B2432875.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2432876.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B2432878.png)
![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)
![tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2432884.png)

![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)
